Cas no 769966-04-3 (7-fluoro-2,3-dihydro-1H-indole)

7-fluoro-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 7-Fluoroindoline
- 1H-Indole, 7-fluoro-2,3-dihydro-
- 7-fluoro-2,3-dihydro-1H-indole
- 1H-Indole,7-fluoro-2,3-dihydro
- 2,3-dihydro-7-fluoro-1H-indole
- A1-15587
- EN300-98048
- E78273
- CS-0179590
- TQP1219
- SCHEMBL515124
- AGJTUVBSTFSZFY-UHFFFAOYSA-N
- AKOS002433798
- FT-0770052
- DTXSID60588036
- Z235538802
- SY193328
- 1H-INDOLE,7-FLUORO-2,3-DIHYDRO-
- SB38672
- BS-13205
- AMY21166
- AC-27815
- Q-102610
- MFCD09041825
- 769966-04-3
- DA-16748
-
- MDL: MFCD09041825
- Inchi: InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
- InChI Key: AGJTUVBSTFSZFY-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=C1)F)NCC2
Computed Properties
- Exact Mass: 137.06400
- Monoisotopic Mass: 137.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2
Experimental Properties
- PSA: 12.03000
- LogP: 1.93170
7-fluoro-2,3-dihydro-1H-indole Security Information
7-fluoro-2,3-dihydro-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-fluoro-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB522773-250 mg |
7-Fluoro-2,3-dihydro-1H-indole; . |
769966-04-3 | 250MG |
€216.00 | 2023-04-17 | ||
Chemenu | CM147196-1g |
7-fluoroindoline |
769966-04-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-98048-0.25g |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 95.0% | 0.25g |
$62.0 | 2025-03-21 | |
Enamine | EN300-98048-0.5g |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 95.0% | 0.5g |
$98.0 | 2025-03-21 | |
Enamine | EN300-98048-10g |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 94% | 10g |
$4161.0 | 2023-09-01 | |
TRC | B439798-50mg |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 50mg |
$ 210.00 | 2022-06-01 | ||
TRC | B439798-100mg |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 100mg |
$ 340.00 | 2022-06-01 | ||
abcr | AB522773-1 g |
7-Fluoro-2,3-dihydro-1H-indole; . |
769966-04-3 | 1g |
€457.40 | 2023-04-17 | ||
eNovation Chemicals LLC | Y1005147-5g |
7-Fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 95% | 5g |
$1115 | 2024-07-28 | |
abcr | AB522773-5 g |
7-Fluoro-2,3-dihydro-1H-indole; . |
769966-04-3 | 5g |
€1,439.30 | 2023-04-17 |
7-fluoro-2,3-dihydro-1H-indole Related Literature
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 7-fluoro-2,3-dihydro-1H-indole
7-fluoro-2,3-dihydro-1H-indole (CAS No. 769966-04-3): A Key Intermediate in Modern Pharmaceutical Research
7-fluoro-2,3-dihydro-1H-indole, identified by its Chemical Abstracts Service (CAS) number CAS No. 769966-04-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound serves as a crucial intermediate in the synthesis of various pharmacologically relevant molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
The structural motif of 7-fluoro-2,3-dihydro-1H-indole consists of a fused indole ring system with a fluorine substituent at the 7-position and a dihydro substitution at the 2- and 3-positions. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for medicinal chemists. The presence of the fluorine atom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of associated drug candidates.
In recent years, there has been a surge in research focused on leveraging fluorinated indole derivatives for their potential therapeutic applications. One notable area of interest is in the development of compounds with neuroprotective properties. Studies have demonstrated that certain fluorinated indoles exhibit promising effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The dihydro substitution at the 2- and 3-positions enhances the compound's solubility and bioavailability, which are critical factors for effective drug delivery.
Moreover, 7-fluoro-2,3-dihydro-1H-indole has been explored as a precursor in the synthesis of novel anti-inflammatory agents. Inflammatory processes are central to a wide range of pathological conditions, including autoimmune diseases and chronic infections. Researchers have found that fluorinated indole derivatives can interact with key inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atom's ability to increase binding affinity for these targets has led to the discovery of several lead compounds with significant therapeutic potential.
The compound's utility extends beyond neurological and inflammatory applications. It has also been investigated for its role in anticancer research. Fluorinated indoles have shown promise in disrupting cancer cell proliferation by inhibiting key signaling cascades involved in tumor growth and metastasis. Preclinical studies have highlighted the ability of derivatives of 7-fluoro-2,3-dihydro-1H-indole to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity toward healthy cells. This selective toxicity makes it an attractive candidate for further development into targeted cancer therapies.
The synthetic accessibility of CAS No. 769966-04-3, or 7-fluoro-2,3-dihydro-1H-indole, is another factor contributing to its widespread use in pharmaceutical research. The compound can be readily synthesized through established methodologies involving condensation reactions and functional group transformations. This ease of synthesis allows researchers to modify the core structure further, enabling the exploration of a diverse array of analogs with tailored biological activities.
In conclusion, 7-fluoro-2,3-dihydro-1H-indole represents a valuable building block in modern drug discovery efforts. Its unique structural features and demonstrated biological activities make it a cornerstone in the development of novel therapeutic agents targeting neurological disorders, inflammation, and cancer. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow even further.
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